BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular weight of 6-chloropyridine-2,3-
dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-chloropyridine-2,3-dicarboxylic
Acid

Cat. No.: B174753

Compound Name:

An In-depth Technical Guide to 6-Chloropyridine-2,3-dicarboxylic Acid for Advanced
Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with 6-chloropyridine-2,3-dicarboxylic acid. It
moves beyond basic data to provide actionable insights into its synthesis, characterization, and
application, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Profile

6-Chloropyridine-2,3-dicarboxylic acid is a substituted pyridine derivative that serves as a
valuable heterocyclic building block in organic synthesis. Its structural features—a pyridine
core, a chlorine substituent, and two carboxylic acid groups—make it a versatile precursor for
creating more complex molecules with potential biological activity. It is particularly noted for its
role as an intermediate in the development of pharmaceuticals, especially those targeting the
nervous system or possessing antimicrobial properties.[1]

The precise determination of its molecular weight is fundamental for all quantitative
applications, from reaction stoichiometry to the preparation of analytical standards.

Table 1: Key Chemical Identifiers
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Identifier Value Source
Molecular Weight 201.56 g/mol [1][2]
Exact Mass 200.9828853 u [3]
Molecular Formula C7H4CINOa4 [1112][3]
CAS Number 127437-44-9 [11[21[3]

| Synonyms | 6-Chloro-pyridine-2,3-dicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro- |
[3]]

Table 2: Physicochemical Properties
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Property Value Significance & Application
Important for formulation
Density 1.684 glcm? and process scale-up
calculations.
Indicates low volatility; relevant
Boiling Point 445.1°C at 760 mmHg for high-temperature reaction
design.
] Essential data for laboratory
Flash Point 223°C )
safety and handling protocols.
Suggests moderate
lipophilicity, a key parameter in
XLogP3 1.13 Pop Y P

drug design for membrane

permeability.

Topological Polar Surface Area
(TPSA)

87.49 Az

Predicts transport properties; a
TPSA below 140 Az is often
associated with good cell

permeability.

Hydrogen Bond Donors 2

Influences solubility, crystal
packing, and receptor-ligand

interactions.

Hydrogen Bond Acceptors 3

Influences solubility and the
potential for forming

intermolecular interactions.

(Data sourced from Echemi and ChemScene)[2][3]

Synthesis and Purification: A Field-Proven

Perspective

While specific, proprietary synthesis routes may vary, a plausible and common approach for

preparing chlorinated pyridine dicarboxylic acids involves the oxidation of a suitable precursor

followed by hydrolysis. The rationale behind a multi-step synthesis is to achieve the desired
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substitution pattern which may not be accessible through direct functionalization of the parent
pyridine-2,3-dicarboxylic acid.

A generalized synthetic pathway can be inferred from established organic chemistry principles
and literature on related compounds.[4][5]
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Proposed Synthesis Workflow
Substituted Quinoline Precursor

1. Oxidation

Oxidative Cleavage

(e.g., KMnOa, O3, or Chlorate Salt)

2. Work-up

6-Chloropyridine-2,3-dicarboxylic Acid
(Crude Product)

3. Isolation

Purification

(Recrystallization / Chromatography)

4. Characterization

Pure Product (>98%)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b174753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: A logical workflow for the synthesis and purification of 6-chloropyridine-2,3-
dicarboxylic acid.

Experimental Protocol: Synthesis via Oxidation

This protocol is illustrative, based on established methods for similar transformations.[5]
Researchers must conduct their own risk assessment and optimization.

o Reaction Setup: In a well-ventilated fume hood, charge a 3-neck round-bottom flask
equipped with a mechanical stirrer, reflux condenser, and temperature probe with a suitable
chlorinated quinoline precursor (1.0 eq).

o Oxidation: Add an aqueous acidic medium (e.g., dilute sulfuric acid). While stirring vigorously,
slowly add an oxidizing agent such as potassium permanganate or a chlorate salt (multiple
equivalents) in portions, carefully controlling the reaction temperature to prevent exotherms.
The choice of oxidizing agent is critical; stronger agents ensure complete conversion but
may lead to side products if not controlled.

o Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
This self-validating step ensures the reaction is complete before proceeding to work-up,
preventing yield loss.

o Work-up and Isolation: Upon completion, quench the reaction by adding a suitable reducing
agent (e.g., sodium bisulfite) until the oxidant is neutralized. Filter the mixture to remove any
inorganic precipitates. Acidify the filtrate with concentrated HCI to a pH of ~1-2 to precipitate
the crude dicarboxylic acid product.

« Purification: Collect the crude solid by vacuum filtration. The primary purification method of
choice is recrystallization from a suitable solvent system (e.g., water, ethanol/water). The
solvent choice is guided by the compound's polarity and is crucial for removing impurities.
For higher purity, column chromatography may be employed.

Analytical Characterization: A Self-Validating
System
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Confirming the identity and purity of 6-chloropyridine-2,3-dicarboxylic acid is paramount. A
robust, self-validating analytical strategy employs orthogonal methods—techniques that

measure different chemical properties—to provide a high degree of confidence in the material's
quality.

Orthogonal Analytical Workflow

Synthesized Batch
(6-Chloropyridine-2,3-dicarboxylic acid)

Primary Testonfirmatory Tests

Ide&tity Confirmation

4 Mass Spec (MS) )
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Impurity Profile Structural Elucidation
AN

Infrared (IR) Spec

Functional Group Analysis
\ (C=O, O-H, C-Cl) /
/

Certificate of Analysis (CoA)

Identity, Purity, & Strength Confirmed

Click to download full resolution via product page

Caption: A self-validating workflow for the comprehensive characterization of the target
compound.

Protocol: Purity Determination by HPLC-UV
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The expertise lies not just in running the sample, but in developing a method that can resolve
the main peak from potential starting materials, intermediates, and degradation products.

e System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 um). The
mobile phase will typically consist of an acidified aqgueous component (A: 0.1%
Trifluoroacetic Acid in Water) and an organic component (B: Acetonitrile).

o Standard Preparation: Accurately weigh a reference standard of 6-chloropyridine-2,3-
dicarboxylic acid and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final
concentration of ~1 mg/mL.

o Sample Preparation: Prepare the sample to be tested at the same concentration as the
standard.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

[¢]

o Injection Volume: 10 pL
o UV Detection: 254 nm (or an empirically determined Amax)

o Gradient: Start with a high agueous composition (e.g., 95% A) and ramp to a high organic
composition (e.g., 95% B) over 15-20 minutes. This gradient is designed to first elute polar
impurities and then the main analyte, followed by any less polar species.

o Data Analysis: Purity is calculated based on the relative area percent of the main peak. The
system must be validated with a blank injection to ensure no carryover or system peaks
interfere.

Expected Spectroscopic Sighatures

e Mass Spectrometry (MS): In negative ion mode ESI-MS, the primary ion observed would be
the [M-H]~ peak at m/z = 200. In positive mode, the [M+H]* peak would be at m/z = 202. The
characteristic isotopic pattern of chlorine (3*CI/3’Cl ratio of ~3:1) would be visible in the
molecular ion cluster, providing definitive evidence of its presence.
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» 'H NMR Spectroscopy: The proton spectrum would be complex due to the substitution
pattern. One would expect to see distinct aromatic protons on the pyridine ring, with their
chemical shifts and coupling constants being highly dependent on the electronic effects of
the chloro and carboxylic acid groups. The acidic protons of the carboxyl groups may be
broad or exchangeable with D20.

e 13C NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The two
carboxyl carbons would appear downfield (>160 ppm). The remaining five carbons of the
pyridine ring would have chemical shifts influenced by the electronegative chlorine and
nitrogen atoms.

« Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups: a
broad O-H stretch (~2500-3300 cm™1) for the carboxylic acid, a strong C=0 stretch (~1700
cm~1), and characteristic C-ClI stretches in the fingerprint region.

Applications in Medicinal Chemistry and Drug
Development

The utility of 6-chloropyridine-2,3-dicarboxylic acid stems from its function as a rigid scaffold
that can be chemically modified at three distinct points: the two carboxylic acid groups and the
chlorine atom.

» Scaffold for Bioactive Molecules: The dicarboxylic acid moieties can be converted into
esters, amides, or other functional groups to interact with biological targets. This is a
cornerstone of structure-activity relationship (SAR) studies.

o Precursor for Fused Ring Systems: The adjacent carboxylic acids are ideal for forming fused
heterocyclic systems, which are common motifs in pharmacologically active compounds.

e Modulation of Physicochemical Properties: The chlorine atom can be displaced via
nucleophilic aromatic substitution to introduce a wide variety of substituents, allowing for
fine-tuning of properties like solubility, lipophilicity, and metabolic stability. Its role as an
intermediate for compounds targeting the nervous system and for antimicrobial agents
highlights its importance in these therapeutic areas.[1]

Safety and Handling
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While a specific safety data sheet for this exact compound is not detailed in the search results,

data from structurally similar chlorinated pyridine carboxylic acids (e.g., 6-chloronicotinic acid)

indicates that it should be handled with care.[6]

Hazard Classifications (Anticipated): Likely to be an irritant to the skin, eyes, and respiratory
system.[6]

Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-
resistant gloves, and safety glasses or goggles when handling the solid powder.

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid
inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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